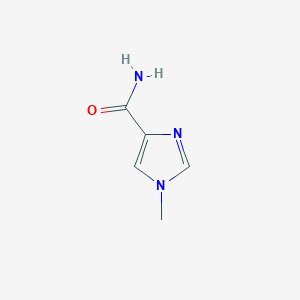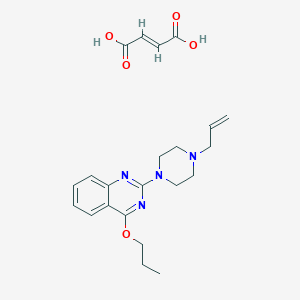
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
作用机制
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate blocks the binding of acetylcholine and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
生化和生理效应
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines, increase the expression of neurotrophic factors, and promote the survival of neurons. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. One direction is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. Another direction is the investigation of the potential therapeutic applications of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, the use of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate as a tool compound in the study of α7 nicotinic acetylcholine receptor function could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
合成方法
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with 2-bromo-4-propoxyquinazoline. This reaction yields 2-(4-nitrophenylhydrazinyl)-4-propoxyquinazoline, which is then treated with allyl bromide to form 2-(4-allyl-1-piperazinyl)-4-propoxyquinazoline. Finally, this compound is reacted with fumaric acid to form the fumarate salt of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate.
科学研究应用
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been investigated for its potential use as a tool compound in the study of α7 nicotinic acetylcholine receptor function.
属性
CAS 编号 |
129664-00-2 |
|---|---|
产品名称 |
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate |
分子式 |
C18H24N4O.C4H4O4 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
InChI |
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
IUHFBXAGCCTZQG-WLHGVMLRSA-N |
手性 SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
同义词 |
2-(4-(2-Propenyl)-1-piperazinyl)-4-propoxyquinazoline (E)-2-butenedioa te (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



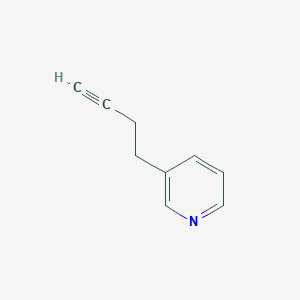
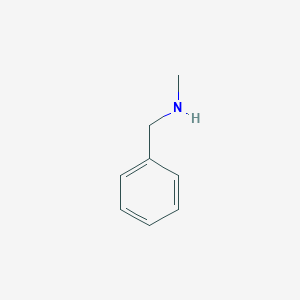
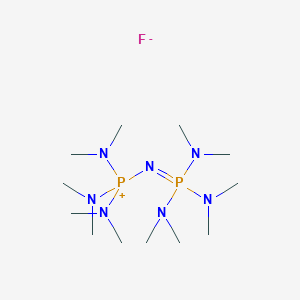
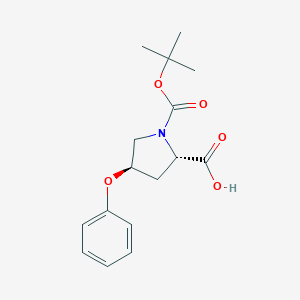

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
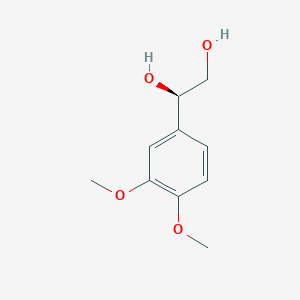
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

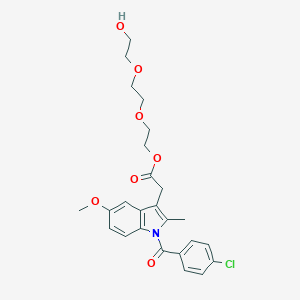
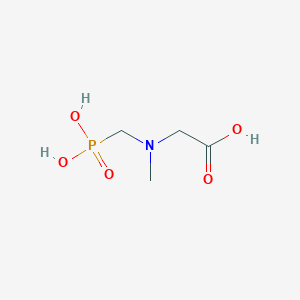
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)
